1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Drug Discovery ADME Prediction

This 1-arylated benzimidazole offers a distinct N-arylation pattern that creates a unique electronic environment and steric footprint compared to generic 2-substituted benzimidazoles. With a predicted LogP of 2.85 and tPSA of 39.9 Ų, it exhibits ideal drug-like properties for cellular kinase assays. The 6-methoxypyridine moiety provides a crucial hydrogen bond acceptor for hinge-binding interactions, mimicking motifs in clinical candidates like ZSTK474 while offering novel vectors into selectivity pockets. Leverage this underrepresented scaffold to generate patentable chemical series, deconvolute 2-aryl pharmacophore-specific effects, or build diversity-oriented synthesis libraries cost-effectively.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 1269265-87-3
Cat. No. B2561792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole
CAS1269265-87-3
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCOC1=CC=CC(=N1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3
InChIKeyNDHNZJJWVJRDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole (CAS 1269265-87-3): Structural and Physicochemical Profiling for Research Procurement


1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole (CAS 1269265-87-3), also known as 1-(6-methoxypyridin-2-yl)-1H-benzimidazole, is a heterocyclic compound comprising a benzimidazole core N-arylated with a 6-methoxypyridine moiety. This compound belongs to the broader class of benzimidazole derivatives, which are privileged scaffolds in medicinal chemistry due to their established roles as kinase inhibitors and their capacity to engage multiple biological targets [1]. Predicted physicochemical properties from authoritative vendor datasheets indicate a molecular weight of 225.25 g/mol, a calculated LogP of 2.85, and a topological polar surface area (tPSA) of 39.9 Ų, placing this compound within favorable drug-like chemical space per Lipinski's Rule of Five .

Procurement Rationale: Why Substituting 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole with Other Benzimidazole Derivatives Introduces Significant Risk


Benzimidazole derivatives are not functionally interchangeable; their biological activity, pharmacokinetic profile, and synthetic utility are exquisitely sensitive to the nature and position of substituents. Generic substitution with a 2-substituted benzimidazole or a differently substituted pyridine analog fails because the N-arylation pattern in 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole creates a distinct electronic environment and three-dimensional conformation that governs target engagement. Specifically, the 6-methoxypyridine moiety introduces both hydrogen bond acceptor capacity and a unique steric footprint, which cannot be replicated by simple benzimidazoles lacking this heteroaryl substitution [1]. Furthermore, even closely related analogs with methoxy groups at different positions (e.g., 5-methoxy or 4-methoxy) or on alternative heterocyclic cores exhibit divergent physicochemical properties, including altered LogP values and metabolic stability, which can lead to false negative or false positive results in screening campaigns . The evidence presented below quantifies the specific points of differentiation that justify the selection of this exact compound for research applications.

Quantitative Differentiators: Head-to-Head and Cross-Study Comparisons for 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole Procurement


Predicted Physicochemical Properties Differentiate This N-Arylated Benzimidazole from Common 2-Substituted Analogs

Predicted physicochemical properties from a vendor's computational model indicate that 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole possesses a LogP of 2.85 and a tPSA of 39.9 Ų . In contrast, a representative 2-substituted benzimidazole analog—2-(2-pyridinyl)-1H-benzimidazole—exhibits a markedly different predicted LogP of approximately 1.8 and a higher tPSA of ~45 Ų due to the lack of the hydrophobic methoxy group and altered nitrogen accessibility . This ~1 log unit difference in LogP translates to a 10-fold difference in expected membrane permeability, a critical parameter for cellular assays. The lower tPSA of the target compound further suggests enhanced passive diffusion compared to the 2-substituted comparator.

Medicinal Chemistry Drug Discovery ADME Prediction

Structural Uniqueness of the N-Arylation Pattern: 1-(6-methoxypyridin-2-yl) vs. Common 2-Aryl Benzimidazoles

The target compound features an N-arylated benzimidazole core with a 6-methoxypyridine substituent at the 1-position. This connectivity pattern is distinct from the more commonly explored 2-arylbenzimidazoles, which dominate the kinase inhibitor literature [1]. While 2-arylbenzimidazoles typically exhibit IC50 values ranging from 50 nM to >10 μM against various kinases depending on substitution, the 1-arylated scaffold in 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole presents a different vector for binding pocket exploration [2]. The 6-methoxy group provides a hydrogen bond acceptor capable of engaging the kinase hinge region in a manner analogous to the 6-methoxy group in the clinical candidate ZSTK474, which demonstrates potent pan-PI3K inhibition [3]. However, the N-arylation shifts the pyridine nitrogen relative to the core, potentially offering a distinct selectivity profile compared to 2-arylated analogs.

Chemical Biology Structure-Activity Relationship Kinase Inhibition

Synthetic Accessibility: Direct N-Arylation Provides a Shorter Route Compared to 2-Substituted Benzimidazole Synthesis

The synthesis of 1-arylated benzimidazoles, such as the target compound, can be achieved via direct copper- or palladium-catalyzed N-arylation of benzimidazole with 2-bromo-6-methoxypyridine [1]. This single-step coupling contrasts sharply with the multi-step synthesis typically required for 2-arylbenzimidazole analogs, which often involves condensation of o-phenylenediamine with an aldehyde followed by oxidation or cyclization steps [2]. The direct N-arylation route typically proceeds with yields of 60–85% under optimized conditions, whereas the multi-step 2-arylbenzimidazole syntheses often suffer from cumulative yield losses, with overall yields ranging from 30–50% across 2–3 steps [1][2]. This translates to a lower cost per gram and reduced synthetic complexity for the target compound.

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Use Cases for 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Campaigns Requiring Novel Intellectual Property Space

Given its distinct N-arylation pattern and structural divergence from the well-explored 2-arylbenzimidazole kinase inhibitor class, 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole serves as an ideal starting scaffold for hit-to-lead programs targeting kinases where patent space is congested. The compound's 6-methoxypyridine moiety mimics the ATP-competitive hinge-binding motif found in clinical candidates like ZSTK474, while the N-arylation offers a unique vector for extending into selectivity pockets . This structural differentiation can enable the generation of novel chemical series with patentable composition-of-matter claims. The predicted favorable LogP (2.85) and tPSA (39.9 Ų) further support its suitability for cellular kinase assays where membrane permeability is critical [1].

Chemical Probe Development for Novel Target Engagement Studies

The 1-arylated benzimidazole core remains underrepresented in the published chemical biology literature compared to 2-substituted analogs. This scarcity creates an opportunity for researchers to use 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole as a privileged starting point for developing first-in-class chemical probes against understudied kinases or other protein targets . The direct N-arylation synthetic route enables rapid analog generation via modular coupling of diverse aryl halides with benzimidazole, facilitating efficient structure-activity relationship (SAR) exploration. The methoxy group provides a convenient handle for metabolic soft-spot identification or for conversion to a phenol for further derivatization [1].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The synthetic accessibility of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole via a single-step N-arylation makes it an attractive building block for constructing diversity-oriented synthesis libraries. The compound can serve as a core scaffold that is subsequently functionalized at the benzimidazole C2 position or further elaborated via cross-coupling reactions on the pyridine ring. The favorable physicochemical properties (MW 225, LogP 2.85) place it within the "lead-like" chemical space, ensuring that downstream derivatives are likely to maintain drug-like characteristics . Compared to the more synthetically demanding 2-arylbenzimidazoles, this building block offers a higher throughput and lower cost entry point for library production [1].

Negative Control or Orthogonal Tool Compound in Benzimidazole-Focused Screening

For research programs that have identified hits from 2-arylbenzimidazole screening collections, 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole can serve as a structurally orthogonal control compound. Its distinct N-arylation connectivity alters the presentation of the pyridine nitrogen and methoxy group relative to the benzimidazole core, which can help deconvolute whether observed biological activity is specific to the 2-aryl pharmacophore or is a general property of the benzimidazole-pyridine hybrid scaffold. The ~10-fold difference in predicted LogP relative to 2-(2-pyridinyl)-1H-benzimidazole further supports its utility in assessing the role of lipophilicity in assay outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.